molecular formula C12H14N2O5S B2905732 N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide CAS No. 1207016-32-7

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

Cat. No. B2905732
M. Wt: 298.31
InChI Key: LLZCWRBQXCCPPH-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide, also known as PFT-μ, is a small molecule that has been developed as a potent and selective inhibitor of the p53 family member, p73. P73 is a transcription factor that plays an important role in regulating cell growth and apoptosis, and is often overexpressed in cancer cells. PFT-μ has shown promise as a potential anticancer agent, and has been the subject of extensive scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with N-methylsulfamoyl chloride to form N-methylsulfamoyl furan-2-carboxylic acid. This intermediate is then reacted with 5-methyl furan-2-carboxylic acid and furan-2-ylmethanol to form the final product.

Starting Materials
Furan-2-carboxylic acid, N-methylsulfamoyl chloride, 5-methyl furan-2-carboxylic acid, Furan-2-ylmethanol

Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Step 2: N-methylsulfamoyl chloride is added to the reaction mixture to form N-methylsulfamoyl furan-2-carbonyl chloride., Step 3: N-methylsulfamoyl furan-2-carbonyl chloride is then reacted with 5-methyl furan-2-carboxylic acid and furan-2-ylmethanol in the presence of a base such as triethylamine to form the final product, N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide.

Mechanism Of Action

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ works by binding to the DNA-binding domain of p73, preventing it from binding to its target genes and inducing apoptosis. This leads to the selective killing of cancer cells that overexpress p73, while sparing normal cells.

Biochemical And Physiological Effects

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has been shown to induce apoptosis in cancer cells that overexpress p73, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages And Limitations For Lab Experiments

One advantage of N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ is its selectivity for p73 over other members of the p53 family, which reduces the risk of off-target effects. However, N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ is relatively unstable and has a short half-life, which can make it challenging to work with in lab experiments.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ. One area of interest is the development of more stable analogs of N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ that could be used in clinical settings. Another area of interest is the identification of biomarkers that could be used to predict which cancer patients are most likely to benefit from N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ treatment. Additionally, further research is needed to understand the mechanisms underlying N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ's sensitization of cancer cells to chemotherapy and radiation therapy, which could lead to the development of new combination therapies.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has been extensively studied for its potential as an anticancer agent. It has been shown to selectively induce apoptosis in cancer cells that overexpress p73, while sparing normal cells. N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-8-11(20(16,17)13-2)6-10(19-8)12(15)14-7-9-4-3-5-18-9/h3-6,13H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZCWRBQXCCPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CO2)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

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